2-Chloro-1,3-dinitrobenzene

Catalog No.
S569485
CAS No.
606-21-3
M.F
C6H3ClN2O4
M. Wt
202.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3-dinitrobenzene

CAS Number

606-21-3

Product Name

2-Chloro-1,3-dinitrobenzene

IUPAC Name

2-chloro-1,3-dinitrobenzene

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

InChI

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H

InChI Key

BPPMIQPXQVIZNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

solubility

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water.

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-1,3-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in benzene, ether; soluble in alcohol. practically insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105590. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-1,3-dinitrobenzene (also known as 1-chloro-2,6-dinitrobenzene) is a highly electron-deficient aromatic halide featuring a central chlorine atom flanked by two sterically demanding nitro groups at the ortho positions. This specific 1,2,3-substitution pattern makes it a critical electrophile for nucleophilic aromatic substitution (SNAr) reactions, particularly when symmetric or sterically constrained ortho-ortho functionalization is required [1]. Unlike more common asymmetric isomers, it typically presents as a yellow crystalline solid with a stable melting point of 86–88 °C [2]. In industrial and advanced laboratory settings, it is primarily procured as a rigid building block for synthesizing 1-substituted phenothiazines, pentacyclic flavins, and specialized 2,6-dinitroaniline derivatives [3].

Attempting to substitute 2-chloro-1,3-dinitrobenzene with the significantly cheaper and more abundant 1-chloro-2,4-dinitrobenzene (CDNB) will fundamentally alter the regiochemical outcome of downstream syntheses [1]. Because the 2,4-isomer lacks the symmetric ortho-nitro flanking, it cannot yield 2,6-disubstituted products, which are mandatory for creating sterically constrained architectures like 1-nitrophenothiazine or symmetric pentacyclic flavins [2]. Furthermore, the dual ortho-nitro groups in the 2,6-isomer create substantial steric hindrance around the electrophilic carbon, significantly modifying SNAr reaction kinetics and requiring tailored basicity and temperature profiles that do not directly translate from 2,4-isomer protocols [3].

Regioselectivity in Phenothiazine Precursor Synthesis

In the synthesis of 1-nitrophenothiazine—a key intermediate for thermally activated delayed fluorescence (TADF) materials—using 2-chloro-1,3-dinitrobenzene via a Smiles rearrangement pathway provides highly regioselective access to the target [1]. In contrast, attempting to install the nitro group via direct electrophilic aromatic substitution (fuming nitric acid) on an unsubstituted phenothiazine baseline yields poor regioselectivity and requires hazardous conditions [1].

Evidence DimensionRegioselectivity and synthetic efficiency for 1-nitrophenothiazine
Target Compound DataHigh regioselectivity via directed SNAr / Smiles rearrangement
Comparator Or BaselineUnsubstituted phenothiazine + fuming nitric acid (Little to no regioselectivity, low yield)
Quantified DifferenceShifts synthesis from a non-selective, hazardous electrophilic nitration to a highly selective SNAr pathway
ConditionsReaction with 2-aminobenzenethiol under basic conditions

Procuring the 2,6-isomer allows buyers to bypass expensive double-lithiation protocols or hazardous fuming nitric acid steps when synthesizing 1-substituted phenothiazines.

Isomeric Distribution in Direct Nitration Workflows

During the direct dinitration of chlorobenzene, the 2,4-isomer is overwhelmingly favored kinetically and thermodynamically, typically forming 85% to 95% of the product mixture, while 2-chloro-1,3-dinitrobenzene (the 2,6-isomer) constitutes only the minor 5% to 15% fraction [1]. Because separation requires specific alkaline ethanol-water fractional crystallization [2], relying on crude dinitrochlorobenzene mixtures for 2,6-specific applications is highly inefficient.

Evidence DimensionNatural yield in direct chlorobenzene nitration
Target Compound Data~5-15% yield
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (~85-95% yield)
Quantified Difference~80% absolute reduction in natural abundance compared to the 2,4-isomer
ConditionsStandard H2SO4/HNO3 nitration of chlorobenzene at 40-100 °C

Buyers must procure purpose-synthesized or highly purified 2-chloro-1,3-dinitrobenzene rather than attempting costly in-house separation from standard commercial dinitrochlorobenzene mixtures.

Thermal Behavior and Phase Stability

The symmetric arrangement of the nitro groups in 2-chloro-1,3-dinitrobenzene significantly alters its crystal lattice energy compared to its asymmetric counterpart. 2-Chloro-1,3-dinitrobenzene exhibits a stable melting point of 86–88 °C [1]. In contrast, 1-chloro-2,4-dinitrobenzene melts much lower, at approximately 51 °C, and can exist in multiple labile forms that melt as low as 27 °C .

Evidence DimensionMelting point / phase stability
Target Compound Data86–88 °C
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (51 °C, with labile forms at 27-43 °C)
Quantified Difference+35 °C higher melting point and lack of low-temperature labile polymorphs
ConditionsStandard atmospheric pressure

The higher and more stable melting point of the 2,6-isomer ensures better flowability and prevents unwanted melting or caking during storage and solid-addition steps in reactor workflows.

Architectural Enablement of Pentacyclic Flavins

2-Chloro-1,3-dinitrobenzene uniquely enables the synthesis of O-atom-linked pentacyclic flavins (O-PF). By undergoing an initial SNAr with 2-aminophenol followed by an intramolecular SNAr, it forms 1-nitro-10H-phenoxazine, which is subsequently converted into a pentacyclic scaffold [1]. This specific symmetric precursor allows the resulting O-PF to achieve an emission wavelength (λem) of 670 nm in DMSO, making it the most red-emissive synthetic flavin reported to date [1].

Evidence DimensionEmission wavelength (λem) of downstream synthesized flavin
Target Compound Data2-Chloro-1,3-dinitrobenzene-derived O-PF (λem = 670 nm)
Comparator Or BaselinePreviously reported π-space-extended flavins (λem = 628 nm)
Quantified Difference42 nm red-shift into the deep-red region
ConditionsMeasured in DMSO solvent

Procuring this exact isomer is mandatory for R&D teams engineering ultra-red-shifted organic photocatalysts and bio-imaging dyes that rely on symmetric pentacyclic architectures.

Synthesis of TADF Materials and Energy-Transfer Photocatalysts

Driven by its highly regioselective reactivity in Smiles rearrangements, 2-chloro-1,3-dinitrobenzene is the preferred precursor for synthesizing 1-nitrophenothiazine. This intermediate is critical for developing imidazophenothiazine-based thermally activated delayed fluorescence (TADF) materials used in advanced organic light-emitting diodes (OLEDs) and metal-free energy-transfer photocatalysis [1].

Production of Deep-Red Emissive Pentacyclic Flavins

Because it provides the exact symmetric geometry required for double SNAr reactions with 2-aminophenol, this compound is essential for constructing O-atom-linked pentacyclic flavins. These architectures achieve unprecedented deep-red emission (670 nm), making them highly valuable for advanced bio-imaging and photoredox catalysis[2].

High-Purity Precursor for 2,6-Dinitroaniline and Specialized Dyes

Due to the extreme difficulty of isolating the 2,6-isomer from crude chlorobenzene nitration mixtures, procuring pure 2-chloro-1,3-dinitrobenzene is necessary for the industrial synthesis of 2,6-dinitroaniline. This intermediate is strictly required for specific agrochemicals, pigments, and dyes where the symmetric 2,6-dinitro substitution pattern dictates the final product's performance and stability [3].

Color/Form

Yellow crystals from benzene

XLogP3

1.8

Boiling Point

315.0 °C
315 °C

Density

1.6867 g/ml @ 16.5 °C

Melting Point

88.0 °C
86-87 °C

UNII

LG72RND0AB

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

606-21-3

Wikipedia

2,6-dinitrochlorobenzene

Methods of Manufacturing

Prepd from 2,6-dinitroaniline by the Sandmeyer reaction.

General Manufacturing Information

Benzene, 2-chloro-1,3-dinitro-: INACTIVE
THE MIXT OF 2,4- AND 2,6-DINITROCHLOROBENZENES (OF WHICH THE 2,4-CMPD IS PRESENT IN LARGEST AMT) CAN BE SEPARATED WITH AN ALKALINE ETHANOL-WATER SOLN.
Commercial chlorodinitrobenzene is usually mixt of six possible isomers, which are closely related chemically and physically to each other. /Chlorodinitrobenzenes/
CHLORODINITROBENZENE IS...ENCOUNTERED AS AN INT IN MFR OF PICRIC ACID, AND FORMERLY EMPLOYED IN COMBINATION WITH DINITROBENZENE IN AN EXPLOSIVE KNOWN AS ROBURITE.

Dates

Last modified: 08-15-2023

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